Methyl 4-bromo-5-iodo-2-methoxybenzoate
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Overview
Description
Methyl 4-bromo-5-iodo-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3 It is a derivative of benzoic acid, featuring bromine and iodine substituents on the aromatic ring, along with a methoxy group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-iodo-2-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. One common method includes the following steps:
Starting Material: Methyl 2-methoxybenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-iodo-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of derivatives with different substituents replacing bromine or iodine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzoates or alcohols.
Scientific Research Applications
Methyl 4-bromo-5-iodo-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-iodo-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
Methyl 5-iodo-2-methoxybenzoate: Lacks the bromine substituent, affecting its chemical reactivity and biological activity.
Methyl 2-bromo-5-methoxybenzoate: Different substitution pattern, leading to variations in chemical properties and applications.
Uniqueness
Methyl 4-bromo-5-iodo-2-methoxybenzoate is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and potential for diverse applications in synthesis and research.
This compound’s versatility and unique properties make it a valuable tool in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H8BrIO3 |
---|---|
Molecular Weight |
370.97 g/mol |
IUPAC Name |
methyl 4-bromo-5-iodo-2-methoxybenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
XTNGXIMSTKPBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)I)Br |
Origin of Product |
United States |
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